Ammonium lauryl ether sulfate

Description

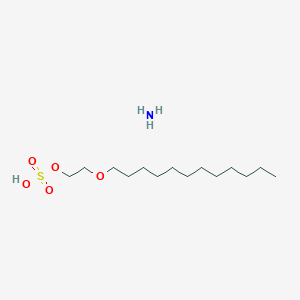

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;2-dodecoxyethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O5S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVLOHUACNWTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow viscous liquid; [MSDSonline] | |

| Record name | Ammonium laureth sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32612-48-9 | |

| Record name | Ammonium laureth sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32612-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecyloxy)-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecyloxy)-, ammonium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | azane; 2-dodecoxyethyl hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ammonium Lauryl Ether Sulfate as a Surfactant

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) Lauryl Ether Sulfate (B86663) (ALES), also known as Ammonium Laureth Sulfate, is an anionic surfactant widely utilized across the pharmaceutical, cosmetic, and personal care industries.[1] It belongs to the alkyl ether sulfate class of compounds, which are known for their excellent detergency, high foaming capacity, and good solubility.[2][3] Structurally, ALES is the ammonium salt of sulfated, ethoxylated lauryl alcohol. The inclusion of ethylene (B1197577) oxide units in its structure distinguishes it from Ammonium Lauryl Sulfate (ALS), conferring properties of increased water solubility and reduced potential for skin and eye irritation.[4]

This technical guide provides a comprehensive overview of the core mechanism of action of ALES as a surfactant. It details its physicochemical properties, the fundamental principles of surface tension reduction and micellization, its interactions with biological surfaces, and its applications in drug delivery systems. Furthermore, this document furnishes detailed experimental protocols for the characterization of its surfactant properties, supported by data tables and explanatory diagrams to facilitate a deeper understanding for research and development professionals.

Molecular Structure and Physicochemical Properties

The efficacy of ALES as a surfactant is rooted in its amphiphilic molecular structure. The molecule consists of three primary domains:

-

A Hydrophobic Tail: A 12-carbon alkyl chain (lauryl group) derived from lauryl alcohol. This nonpolar tail is repelled by water and preferentially interacts with oils, greases, and other nonpolar substances.[5]

-

An Ethoxylated Chain: A short chain of ethylene oxide groups (-(OCH₂CH₂)n-) inserted between the lauryl group and the sulfate head. This feature increases the molecule's overall hydrophilicity and steric size, contributing to its milder profile compared to non-ethoxylated sulfates.[4]

-

A Hydrophilic Head: A negatively charged sulfate group (-OSO₃⁻) associated with a positively charged ammonium cation (NH₄⁺) as the counter-ion.[2] This polar head group is readily hydrated, ensuring the molecule's solubility in aqueous solutions.[6]

This dual-character structure allows ALES to operate at the interface between polar (aqueous) and nonpolar (oily) phases.

1.1 Physicochemical Data

The functional properties of ALES are defined by several key quantitative parameters. These values can vary depending on the degree of ethoxylation (the 'n' in the chemical formula), purity, and the presence of electrolytes.

| Property | Value / Range | Description |

| INCI Name | Ammonium Laureth Sulfate | International Nomenclature of Cosmetic Ingredients name.[2] |

| CAS Number | 32612-48-9 | Chemical Abstracts Service registry number.[7] |

| Molecular Formula | C₁₂H₂₅(OCH₂CH₂)nOSO₃NH₄ | General chemical formula (n = avg. number of ethoxy units).[3] |

| Molecular Weight | ~327.48 g/mol (for n=2) | Varies with the degree of ethoxylation.[7] |

| Appearance | Viscous, clear to pale yellow liquid | Physical state at room temperature.[2][4] |

| pH (as supplied) | 5.5 - 7.0 (in 5-10% solution) | Indicates near-neutral to slightly acidic nature.[4] |

| Critical Micelle Conc. (CMC) | 0.1 - 1.0 mM (typical range) | Concentration at which micelles begin to form. Varies significantly with ethoxylation and salt content. |

| Surface Tension at CMC | 25 - 40 mN/m | Surface tension of an aqueous solution at the CMC. |

| Krafft Point | < 0 °C | Temperature above which surfactant solubility increases sharply and micelles can form. A low Krafft point is desirable for cold-water applications.[8] |

| Solubility | High in water | Readily soluble in aqueous systems.[2] |

Note: CMC and Surface Tension values are representative and highly dependent on the specific ALES homologue and experimental conditions (temperature, ionic strength).

Core Mechanism of Surfactant Action

The primary function of any surfactant, including ALES, is to reduce the surface tension of water and the interfacial tension between water and nonpolar substances.[6] This is achieved through a dynamic process involving adsorption at interfaces and self-assembly into supramolecular structures called micelles.

2.1 Reduction of Surface and Interfacial Tension

In an aqueous solution, water molecules exhibit strong cohesive forces, primarily through hydrogen bonding, leading to a high surface tension (~72 mN/m at 25°C). When ALES is introduced at concentrations below its CMC, the amphiphilic molecules spontaneously migrate to the air-water interface. They orient themselves with their hydrophobic tails directed away from the water and their hydrophilic heads remaining in the aqueous phase. This adsorption disrupts the cohesive hydrogen bonding network at the surface, thereby lowering the surface tension of the solution.[9] A similar mechanism occurs at an oil-water interface, where ALES molecules align to bridge the two immiscible phases, reducing the energy required to mix them.

2.2 Micellization

As the concentration of ALES in the bulk solution increases, the air-water interface becomes saturated with surfactant monomers. Beyond this point, it becomes thermodynamically more favorable for the monomers to self-assemble into spherical or ellipsoidal aggregates within the bulk phase rather than crowding the interface further.[10] This process is known as micellization, and the concentration at which it begins is the Critical Micelle Concentration (CMC) .[10]

Within a micelle, the hydrophobic tails are sequestered in the core, minimizing their unfavorable contact with water, while the hydrophilic sulfate heads form an outer shell, or corona, that interacts favorably with the surrounding aqueous environment.[5] The formation of micelles is a key reason why the surface tension of a surfactant solution remains relatively constant above the CMC.[10]

2.3 Emulsification and Solubilization

Micelles act as microscopic carriers. The nonpolar, hydrophobic core of an ALES micelle can encapsulate oily or hydrophobic molecules, such as sebum on the skin or a poorly water-soluble drug. This process, known as solubilization, effectively disperses the insoluble substance within the aqueous phase, forming a stable mixture called an emulsion (specifically, an oil-in-water microemulsion).[11][12] This is the fundamental mechanism behind cleaning and is critically important for formulating hydrophobic drugs in aqueous delivery systems.

Interactions with Biological Surfaces

In drug development and personal care, the interaction of surfactants with the skin's stratum corneum is of paramount importance. The stratum corneum is composed of keratin-rich corneocytes embedded in a lipid matrix.

Anionic surfactants like ALES can interact with the skin in two primary ways:

-

Lipid Extraction: They can emulsify and remove essential intercellular lipids, potentially disrupting the skin's barrier function.

-

Protein Interaction: Surfactant monomers can bind to proteins, primarily keratin (B1170402).[13] This binding, driven by both electrostatic and hydrophobic forces, can lead to the unfolding and denaturation of the protein's α-helical structure.[14][15] This is a key mechanism behind surfactant-induced skin irritation.[15]

The ethoxy groups in ALES increase its molecular size and hydrophilicity compared to ALS. This makes it more difficult for ALES monomers to penetrate the stratum corneum, resulting in fewer interactions with the viable epidermis and a generally milder, less irritating profile.[16]

Applications in Drug Development

The unique properties of ALES make it a valuable excipient in pharmaceutical formulations, particularly for drug delivery.

-

Solubilization of Poorly Soluble Drugs: A significant challenge in drug development is the formulation of hydrophobic active pharmaceutical ingredients (APIs). ALES can be used to form microemulsions or micellar solutions that encapsulate these APIs, increasing their apparent solubility in aqueous media for oral, topical, or parenteral delivery.[12][17]

-

Enhanced Bioavailability: By solubilizing the drug in nanosized droplets, microemulsions present a large surface area for absorption.[18] This can lead to improved absorption rates and enhanced bioavailability of the API.[19]

-

Topical and Transdermal Delivery: In topical formulations, ALES-containing microemulsions can improve the penetration of drugs into the skin. The very low interfacial tension of these systems facilitates the transport of the API across the stratum corneum.[18]

Key Experimental Protocols

Characterizing the surfactant properties of ALES, especially its CMC, is essential for formulation development. The two most common methods are Surface Tensiometry and Conductivity Measurement.

5.1 Protocol: Determination of CMC by Surface Tensiometry

This method is based on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[20]

-

Apparatus and Materials:

-

Digital Tensiometer (with Wilhelmy plate or Du Noüy ring attachment)

-

High-purity ALES

-

Deionized or distilled water (solvent)

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

Glass beaker

-

Magnetic stirrer and stir bar

-

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of ALES in deionized water (e.g., 10-20 times the expected CMC).

-

Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (γ ≈ 72 mN/m at 25°C).

-

Initial Measurement: Measure the surface tension of a known volume of pure deionized water in the beaker.

-

Titration: Add small, precise aliquots of the ALES stock solution to the water. After each addition, stir gently for a set period (e.g., 1-2 minutes) to ensure homogeneity and allow the system to reach equilibrium.

-

Measurement: Stop the stirring and measure the surface tension.

-

Repeat: Continue the process of adding stock solution and measuring surface tension until the concentration is well above the expected CMC and the surface tension readings have plateaued.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The resulting graph will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[21]

-

5.2 Protocol: Determination of CMC by Conductivity Measurement

This method is suitable for ionic surfactants like ALES. It relies on the change in the molar conductivity of the solution as micelles form. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, newly added monomers form micelles. Micelles are less mobile than individual ions and bind counter-ions, causing the slope of the conductivity versus concentration plot to decrease sharply.[20][22]

-

Apparatus and Materials:

-

Conductivity meter with a temperature-controlled probe

-

High-purity ALES

-

Deionized or distilled water

-

Volumetric flasks and pipettes

-

Jacketed glass vessel connected to a water bath for temperature control

-

Magnetic stirrer and stir bar

-

-

Methodology:

-

Setup: Place a known volume of deionized water in the temperature-controlled vessel and allow it to reach thermal equilibrium (e.g., 25°C).

-

Stock Solution: Prepare a concentrated stock solution of ALES.

-

Initial Measurement: Immerse the conductivity probe in the water and record the initial conductivity.

-

Titration: Add small, precise volumes of the ALES stock solution to the water. Stir to ensure mixing.

-

Measurement: After each addition, allow the reading to stabilize and record the conductivity.

-

Repeat: Continue adding stock solution until the concentration is well above the expected CMC.

-

Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration (C). The plot will show two lines with different slopes. The point where these lines intersect is the CMC.[1][21]

-

Conclusion

Ammonium Lauryl Ether Sulfate is a versatile and effective anionic surfactant whose mechanism of action is governed by fundamental physicochemical principles. Its amphiphilic nature enables it to reduce surface tension and self-assemble into micelles, which are responsible for its cleaning, emulsifying, and solubilizing properties. The inclusion of ethoxy groups modulates its properties to be milder on biological surfaces, making it suitable for a wide range of applications. For researchers and drug development professionals, a thorough understanding of its mechanism, quantified by parameters like the CMC and characterized through established experimental protocols, is essential for designing and optimizing advanced formulation and delivery systems.

References

- 1. scribd.com [scribd.com]

- 2. Ammonium Laureth Sulfate - PCC Group Product Portal [products.pcc.eu]

- 3. yeserchem.com [yeserchem.com]

- 4. This compound (ALES) - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 5. Ammonium_lauryl_sulfate [chemeurope.com]

- 6. Ammonium Lauryl Sulfate: Role in Modern Surfactant Chemistry [elchemy.com]

- 7. Ammonium Laureth Sulfate | C14H33NO5S | CID 61913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ammonium lauryl sulfate - Wikipedia [en.wikipedia.org]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. jsirjournal.com [jsirjournal.com]

- 12. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Surface active complexes formed between keratin polypeptides and ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. justagriculture.in [justagriculture.in]

- 21. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 22. chem.uni-potsdam.de [chem.uni-potsdam.de]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Ammonium Lauryl Ether Sulfate (ALES) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium Lauryl Ether Sulfate (B86663) (ALES) is a widely utilized anionic surfactant in a variety of industrial and pharmaceutical applications, including as a foaming agent, detergent, and emulsifier. Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic ether sulfate headgroup, drives its self-assembly in aqueous solutions to form micelles. The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC). A thorough understanding of the CMC of ALES and the factors that influence it is paramount for optimizing formulations, ensuring product stability, and controlling drug delivery systems.

This technical guide provides a comprehensive overview of the CMC of ALES in aqueous solutions. It details the experimental protocols for determining the CMC, presents available quantitative data, and discusses the key factors influencing micellization.

Factors Influencing the Critical Micelle Concentration of ALES

The CMC of ALES is not a fixed value but is influenced by several physicochemical parameters:

-

Temperature: For ionic surfactants like ALES, the relationship between temperature and CMC is often U-shaped. Initially, an increase in temperature can lead to a decrease in the CMC as the dehydration of the hydrophilic headgroups promotes micellization. However, at higher temperatures, the disruption of the structured water molecules around the hydrophobic tails can lead to an increase in the CMC.

-

Electrolyte Concentration: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like ALES typically leads to a decrease in the CMC. The counterions from the salt shield the electrostatic repulsion between the charged headgroups of the surfactant monomers, thus favoring the formation of micelles at a lower concentration.

-

Hydrophobic Chain Length: A longer alkyl chain results in a lower CMC due to the increased hydrophobic effect, which is the primary driving force for micellization.

-

Degree of Ethoxylation: The number of ethylene (B1197577) oxide units in the hydrophilic headgroup also affects the CMC. An increase in the degree of ethoxylation generally leads to an increase in the CMC due to the larger and more hydrophilic headgroup.

Quantitative Data for ALES and Related Surfactants

Precise CMC values for ALES under varied conditions are not extensively tabulated in publicly available literature. However, data for the closely related surfactant, Ammonium Dodecyl Sulfate (Ammonium Lauryl Sulfate), can provide valuable insights.

| Surfactant | Temperature (°C) | Added Electrolyte | Electrolyte Concentration (mM) | CMC (mM) |

| Ammonium Dodecyl Sulfate | 16 | None | 0 | 7.7 |

| Ammonium Dodecyl Sulfate | 25 | None | 0 | 8.1 |

| Ammonium Dodecyl Sulfate | 35 | None | 0 | 8.6 |

| Ammonium Dodecyl Sulfate | 25 | NH4Cl | 10 | 5.7 |

| Ammonium Dodecyl Sulfate | 25 | NH4Cl | 50 | 3.1 |

| Ammonium Dodecyl Sulfate | 25 | NH4Cl | 100 | 2.0 |

Note: This data is for Ammonium Dodecyl Sulfate and should be used as an approximation for ALES. The presence and number of ether groups in ALES will influence its CMC.

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of ALES. The following sections provide detailed methodologies for three common methods.

Surface Tensiometry

This method relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension reaches a plateau. The CMC is determined as the concentration at the inflection point of a plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Workflow:

Caption: Workflow for CMC determination by surface tensiometry.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of ALES in high-purity deionized water at a concentration significantly above the expected CMC. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Calibration: Calibrate the instrument with deionized water to ensure accuracy.

-

Measurement:

-

Begin with the most dilute ALES solution.

-

Measure the surface tension, ensuring the reading has stabilized.

-

Thoroughly clean and dry the ring or plate between each measurement to prevent cross-contamination.

-

Repeat the measurement for each concentration, progressing from lowest to highest.

-

Maintain a constant temperature throughout the experiment using a water bath.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the ALES concentration (log C). The plot will typically show two linear regions. The intersection of the tangents to these two regions provides the CMC value.

Conductivity Measurement

This technique is suitable for ionic surfactants like ALES. Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual surfactant ions and bind some of the counterions, leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is determined as the concentration at which this change in slope occurs.

Experimental Workflow:

Caption: Workflow for CMC determination by conductivity measurement.

Detailed Protocol:

-

Solution Preparation: Prepare a series of ALES solutions in deionized water, covering a concentration range that brackets the expected CMC.

-

Instrumentation: Use a calibrated conductivity meter with a suitable conductivity cell.

-

Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.

-

Measurement:

-

Place a known volume of deionized water in a thermostated beaker.

-

Immerse the conductivity probe and allow the temperature to equilibrate.

-

Record the initial conductivity.

-

Make successive additions of a concentrated ALES stock solution to the beaker, allowing for mixing and temperature equilibration after each addition.

-

Record the conductivity after each addition.

-

-

Data Analysis: Plot the specific conductivity (κ) as a function of the ALES concentration. The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy using Pyrene (B120774)

This highly sensitive method utilizes a fluorescent probe, typically pyrene, which has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a change in the ratio of the intensities of certain vibronic peaks (I₁/I₃). The CMC is determined from the inflection point of a plot of this intensity ratio versus the surfactant concentration.

Experimental Workflow:

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Detailed Protocol:

-

Solution Preparation:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol (B129727) or acetone) at a concentration of approximately 10⁻³ M.

-

Prepare a series of ALES solutions in deionized water.

-

To each ALES solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range. Ensure the volume of the organic solvent is minimal to avoid affecting the CMC.

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to approximately 334-337 nm.

-

Record the fluorescence emission spectrum for each sample, typically from 350 to 450 nm.

-

-

Data Analysis:

-

From each spectrum, determine the fluorescence intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

Plot the ratio of the intensities (I₁/I₃) as a function of the ALES concentration.

-

The resulting plot is typically a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann or similar sigmoidal function.

-

Micelle Formation: A Visual Representation

The formation of micelles is a dynamic equilibrium process. Below the CMC, ALES molecules exist as individual monomers in the aqueous solution. As the concentration increases and reaches the CMC, the hydrophobic tails of the ALES molecules aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic headgroups remain exposed to the aqueous environment.

Caption: Schematic representation of ALES monomers and a micelle.

Conclusion

The critical micelle concentration is a fundamental parameter governing the behavior of Ammonium Lauryl Ether Sulfate in aqueous solutions. Its determination is crucial for the effective application of ALES in various scientific and industrial fields. This guide has provided an in-depth overview of the factors influencing the CMC of ALES, detailed experimental protocols for its measurement, and a compilation of relevant quantitative data. By understanding and applying this knowledge, researchers, scientists, and drug development professionals can better control and optimize their formulations and processes involving this important surfactant.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ammonium Lauryl Ether Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Ammonium (B1175870) Lauryl Ether Sulfate (B86663) (ALES). The information is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key concepts.

Introduction

Ammonium Lauryl Ether Sulfate (ALES) is an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries for its excellent detergency, foaming, and emulsifying properties.[1][2] Chemically, it is the ammonium salt of a sulfated ethoxylated lauryl alcohol.[1][3] The inclusion of ethylene (B1197577) oxide groups in its structure distinguishes it from ammonium lauryl sulfate (ALS), rendering ALES milder and more suitable for formulations intended for sensitive skin.[1] This guide delves into the fundamental physicochemical properties of ALES, providing a critical resource for formulation development and scientific research.

Chemical Structure and Synthesis

The general chemical structure of this compound is CH₃(CH₂)₁₀CH₂(OCH₂CH₂)nOSO₃NH₄, where 'n' represents the number of ethylene oxide units.[4] The molecule possesses a hydrophobic lauryl tail and a hydrophilic head composed of the ether sulfate and ammonium groups, making it an effective surface-active agent.[3][5]

The synthesis of ALES is a multi-step process, which can be visualized as follows:

The synthesis typically involves the ethoxylation of lauryl alcohol, followed by sulfation and subsequent neutralization with ammonium hydroxide.[6][7][8]

Physical and Chemical Characteristics

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value/Description | Source(s) |

| Chemical Name | This compound | [2] |

| INCI Name | Ammonium Laureth Sulfate | [9] |

| CAS Number | 32612-48-9 | [2][10] |

| Molecular Formula | C₁₂H₂₅(OCH₂CH₂)nOSO₃NH₄ | [4] |

| Appearance | White to yellowish viscous paste or liquid | [1][11] |

| Solubility | Readily soluble in water | [1] |

Table 2: Quantitative Physical and Chemical Data

| Parameter | Value | Conditions | Source(s) |

| Molecular Weight | ~327.48 g/mol (for n=1) to 381 g/mol (for n=2) | [4][10][11] | |

| pH (1-5% aqueous solution) | 5.5 - 7.0 | [6][12] | |

| Critical Micelle Concentration (CMC) | Lower than Ammonium Lauryl Sulfate | [13] | |

| Viscosity (70% solution) | ~2000 mPa·s | 25°C | |

| Decomposition Temperature | > 40°C | [9] | |

| Decomposition pH | < 5 | [9] |

Key Surfactant Properties and Experimental Protocols

The surfactant properties of ALES are central to its functionality. This section details these properties and provides standardized protocols for their measurement.

Micelle Formation and Critical Micelle Concentration (CMC)

Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles. This phenomenon is crucial for the detergent and solubilizing actions of ALES. The ethoxylation in ALES generally leads to a lower CMC compared to its non-ethoxylated counterpart, ammonium lauryl sulfate.[13]

This protocol outlines the determination of the CMC of ALES using a tensiometer.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of ALES in deionized water (e.g., 10 g/L).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range expected to bracket the CMC.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a standard of known surface tension (e.g., deionized water).

-

Surface Tension Measurement:

-

Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination.

-

Ensure the platinum plate or ring is thoroughly cleaned and flamed between measurements.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the ALES concentration.

-

The CMC is determined as the concentration at which a sharp break in the curve is observed. Two linear fits are applied to the data points before and after the inflection, and the intersection of these lines gives the CMC.

-

Surface Tension Reduction

A key characteristic of surfactants is their ability to reduce the surface tension of a liquid. ALES is effective at lowering the surface tension of water, which is fundamental to its wetting and foaming properties.[3]

This protocol describes the measurement of surface tension of ALES solutions using the Du Noüy ring or Wilhelmy plate method.

-

Solution Preparation: Prepare ALES solutions of desired concentrations in deionized water.

-

Instrument Setup:

-

Ensure the tensiometer is level and free from vibrations.

-

Clean the platinum ring or plate thoroughly with a suitable solvent and then flame it to remove any organic residues.

-

-

Measurement:

-

Pour the ALES solution into a clean, temperature-controlled vessel.

-

Immerse the ring or plate in the solution.

-

Slowly raise the sample stage until the ring or plate is at the interface.

-

Measure the force required to pull the ring or plate through the interface.

-

The instrument's software will calculate the surface tension based on the measured force and the geometry of the ring or plate.

-

-

Replicates: Perform multiple measurements for each concentration to ensure reproducibility.

Viscosity

The viscosity of ALES solutions is an important parameter for product formulation, affecting texture, flow properties, and stability. Viscosity is dependent on concentration, temperature, and the presence of other components.

This protocol details the measurement of the viscosity of ALES solutions.

-

Sample Preparation: Prepare ALES solutions of various concentrations in deionized water. Allow the solutions to equilibrate to the desired measurement temperature in a water bath.

-

Viscometer Setup:

-

Select an appropriate spindle and rotational speed for the expected viscosity range.

-

Calibrate the viscometer using a standard viscosity fluid.

-

-

Measurement:

-

Immerse the selected spindle into the ALES solution to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).

-

-

Data Collection: Repeat the measurement at different rotational speeds to assess for Newtonian or non-Newtonian behavior.

Foaming Properties

ALES is known for its excellent foaming characteristics, producing a rich and stable lather.[1] Foam stability is a critical parameter for many applications.

The Ross-Miles method is a standardized test for evaluating foam height and stability.[7]

-

Apparatus: A jacketed glass column with a specified height and diameter, and a reservoir pipette.

-

Solution Preparation: Prepare a solution of ALES at a specified concentration (e.g., 1 g/L) in water of a defined hardness.

-

Procedure:

-

Add a specific volume of the ALES solution to the bottom of the column.

-

Fill the reservoir pipette with the same solution.

-

Allow the solution in the pipette to drain into the column from a specified height, generating foam.

-

Measure the initial foam height immediately after the pipette has emptied.

-

Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[7]

-

-

Data Analysis: The foam stability is reported as the percentage of the initial foam height remaining after a certain time.

Structure-Property Relationships and Experimental Workflow

The molecular structure of ALES directly influences its surfactant properties. The interplay between its hydrophobic tail and hydrophilic head dictates its behavior at interfaces.

A systematic approach is essential for the comprehensive characterization of ALES. The following workflow outlines a typical experimental process.

Stability and Decomposition

This compound is stable under normal storage conditions. However, it can undergo hydrolysis under acidic conditions (pH < 5) or at elevated temperatures (above 40°C), which can lead to a decrease in performance.[9] Decomposition at high temperatures may release ammonia (B1221849) and oxides of sulfur.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical characteristics of this compound. The data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for scientists and researchers engaged in formulation, product development, and fundamental studies involving this versatile surfactant. A thorough understanding of these properties is essential for optimizing its use and ensuring product quality and performance.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. hnlcaw.com [hnlcaw.com]

- 3. AMMONIUM LAURYL ETHER SULPHATE - Ataman Kimya [atamanchemicals.com]

- 4. Buy this compound | 32612-48-9 [smolecule.com]

- 5. Ammonium Lauryl Sulfate: Role in Modern Surfactant Chemistry [elchemy.com]

- 6. specialchem.com [specialchem.com]

- 7. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]

- 8. specialchem.com [specialchem.com]

- 9. Ross-Miles Test — SIXIN North America, Inc. [sixinusa.com]

- 10. Ammonium Laureth Sulfate | C14H33NO5S | CID 61913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. This compound (ALES) - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 13. researchgate.net [researchgate.net]

The Amphiphilic Core of Ammonium Lauryl Ether Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) Lauryl Ether Sulfate (B86663) (ALES) is an anionic surfactant of significant interest across the pharmaceutical and cosmetic industries. Its efficacy as a detergent, emulsifier, and foaming agent is fundamentally rooted in its amphiphilic molecular structure. This technical guide provides an in-depth exploration of the core principles governing the amphiphilic nature of ALES, its behavior in aqueous systems, and its interaction with biological interfaces, offering valuable insights for formulation science and drug development.

Molecular Structure: The Origin of Amphiphilicity

The defining characteristic of Ammonium Lauryl Ether Sulfate is its dual chemical nature, possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component within a single molecule.[1] This structure is the cornerstone of its surface-active properties.

-

Hydrophobic Tail: This portion consists of a lauryl group, a 12-carbon alkyl chain (C12H25). Derived from natural sources like coconut or palm kernel oil, this long hydrocarbon chain is nonpolar and repels water, while readily interacting with nonpolar substances such as oils, fats, and greases.[2][3]

-

Hydrophilic Head: This is a more complex, polar group composed of an ethoxylated sulfate moiety with an ammonium (NH₄⁺) counter-ion. The presence of polyethylene (B3416737) glycol (PEG) units from the ethoxylation process and the highly polar sulfate group confers excellent water solubility.[4] The ethoxylation step, which converts Ammonium Lauryl Sulfate (ALS) to ALES, results in a larger, more water-soluble molecule that is generally considered milder and less irritating to the skin.[2]

References

- 1. Ammonium lauryl sulfate - Wikipedia [en.wikipedia.org]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

ALES: An In-depth Technical Guide to its Molecular Interactions with Proteins and Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium Lauryl Ether Sulfate (B86663) (ALES) is an anionic surfactant widely utilized in a variety of commercial and industrial applications, including cosmetics, personal care products, and pharmaceuticals. Its amphiphilic nature, consisting of a hydrophobic alkyl chain, a polar sulfate group, and intervening ethoxy groups, allows it to reduce surface tension and facilitate the mixing of immiscible substances. At the molecular level, these properties drive significant interactions with biological macromolecules, namely proteins and lipids. Understanding the intricacies of these interactions is paramount for drug development professionals, toxicologists, and researchers in biochemistry and cell biology. The effects of ALES on protein stability and function, as well as on the integrity and fluidity of cell membranes, can have profound physiological consequences, ranging from altered drug delivery to cellular stress and apoptosis.

This technical guide provides a comprehensive overview of the molecular interactions of ALES with proteins and lipids. It summarizes available quantitative data, details key experimental protocols for studying these interactions, and visualizes the cellular signaling pathways affected by ALES exposure. While data for ALES is sometimes limited, this guide incorporates information from closely related surfactants, such as Ammonium Lauryl Sulfate (ALS) and Sodium Lauryl Ether Sulfate (SLES), to provide a thorough understanding of the underlying principles.

Interaction with Proteins

The interaction of surfactants with proteins is a complex process governed by a combination of electrostatic and hydrophobic forces. These interactions can lead to a range of outcomes, from benign binding to complete protein denaturation and loss of function.

Mechanisms of Interaction

The initial interaction between an anionic surfactant like ALES and a protein is often driven by electrostatic attraction between the negatively charged sulfate headgroup of the surfactant and positively charged amino acid residues (e.g., lysine, arginine) on the protein surface. This is followed by hydrophobic interactions, where the alkyl tail of the surfactant associates with nonpolar regions of the protein, including hydrophobic pockets or the protein core if it becomes exposed.

These interactions can lead to several significant effects:

-

Conformational Changes: The binding of ALES can induce localized or global changes in the protein's three-dimensional structure. This can alter the protein's activity, its ability to interact with other molecules, and its stability.

-

Denaturation: At higher concentrations, typically around and above the critical micelle concentration (CMC), ALES can cause the unfolding (denaturation) of globular proteins. This process is often cooperative, with the initial binding of a few surfactant molecules facilitating the unfolding and subsequent binding of more.

-

Solubilization of Insoluble Proteins: For hydrophobic proteins, including some membrane proteins, ALES can be used to increase their solubility in aqueous solutions by forming protein-surfactant complexes.

Quantitative Analysis of ALES-Protein Interactions

Quantifying the binding of ALES to proteins is crucial for understanding the concentration-dependent effects of this surfactant. The following table summarizes key parameters for ALES and related surfactants. It is important to note that specific quantitative data for ALES is not always available in the literature; therefore, data for the closely related surfactant Sodium Lauryl Ether Sulfate (SLES) and the non-ethoxylated Ammonium Lauryl Sulfate (ALS) are included for comparative purposes.

| Parameter | Surfactant | Value | Method | Reference |

| Critical Micelle Concentration (CMC) | ALES | ~140-200 ppm | Not Specified | [1] |

| SLES | 1.0 - 5.0 mM | Various | [2] | |

| ALS | 8x10⁻³ mol/L (for SDS) | Not Specified | [3] | |

| Binding Affinity (Kd) | SLES with Bovine Serum Albumin (BSA) | Data not available | - | - |

| Stoichiometry (n) | SLES with BSA | Data not available | - | - |

| Thermodynamic Parameters (ΔH, ΔS) | SLES with BSA | Data not available | - | - |

Note: The CMC of surfactants can be influenced by factors such as temperature, pH, and the presence of electrolytes.

Experimental Protocols

ITC directly measures the heat changes that occur upon the binding of a ligand (ALES) to a macromolecule (protein), allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the target protein (e.g., 20-50 µM Bovine Serum Albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a concentrated solution of ALES (e.g., 5-10 mM) in the exact same buffer to minimize heats of dilution.

-

Thoroughly degas both solutions before use.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Fill the sample cell with the protein solution and the injection syringe with the ALES solution.

-

Equilibrate the system until a stable baseline is achieved.

-

-

Titration:

-

Perform a series of small, sequential injections of the ALES solution into the protein solution while monitoring the heat changes.

-

Typically, an initial small injection is made to account for initial mixing effects, followed by a series of larger, equal-volume injections.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ALES to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

DLS is used to determine the size distribution of particles in a solution. It is a valuable tool for monitoring the formation and size of protein-ALES complexes and can help identify the onset of protein aggregation or unfolding.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions containing a constant concentration of the protein and varying concentrations of ALES in a filtered buffer.

-

Ensure the samples are free of dust and other particulates by filtering or centrifugation.

-

-

Measurement:

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

The instrument's laser illuminates the sample, and the scattered light fluctuations are measured by a detector.

-

-

Data Analysis:

-

The autocorrelation of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the particles.

-

By comparing the Rh of the protein in the absence and presence of ALES, the formation and size of protein-surfactant complexes can be determined. An increase in Rh can indicate surfactant binding and protein unfolding or aggregation.

-

Interaction with Lipids

The interaction of ALES with lipid bilayers, the fundamental structure of cell membranes, is a critical aspect of its biological activity. These interactions can range from simple incorporation into the membrane to complete solubilization.

Mechanisms of Interaction

The interaction between ALES and lipid membranes can be described by a multi-stage process:

-

Monomer Partitioning: At low concentrations, ALES monomers insert into the lipid bilayer. The hydrophobic tail intercalates into the hydrophobic core of the membrane, while the polar headgroup remains at the aqueous interface.

-

Membrane Saturation: As the concentration of ALES increases, more monomers are incorporated into the bilayer, leading to changes in membrane properties such as increased fluidity and permeability.

-

Membrane Solubilization: Above a certain critical concentration, the lipid bilayer becomes saturated with surfactant molecules. This leads to the disruption of the bilayer structure and the formation of mixed micelles, which are small aggregates composed of both lipids and surfactant molecules. This process effectively solubilizes the membrane.

Quantitative Analysis of ALES-Lipid Interactions

The following table presents key parameters related to the interaction of ALES and similar surfactants with lipid membranes.

| Parameter | Surfactant | Value/Effect | Method | Reference |

| Effect on Membrane Fluidity | Dialkylammonium cationic surfactants | Increased microfluidity | Fluorescence Spectrometry | [4] |

| SDS | Decreased chain conformational order and stiffness | QCM-D and FT-IR | [5] | |

| SLES | Increased chain conformational order and stiffness | QCM-D and FT-IR | [5] | |

| Membrane Solubilization Concentration | ALES | Data not available | - | - |

Experimental Protocols

SPR is a sensitive technique for real-time, label-free analysis of molecular interactions at a surface. It can be used to study the binding of ALES to a lipid monolayer or bilayer immobilized on a sensor chip.

Methodology:

-

Sensor Chip Preparation:

-

Use a sensor chip with a hydrophobic surface (e.g., an L1 chip).

-

Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., POPC) by extrusion.

-

Inject the SUVs over the sensor surface to allow for the formation of a stable lipid bilayer.

-

-

ALES Injection:

-

Prepare a series of ALES solutions at different concentrations in a suitable running buffer.

-

Inject the ALES solutions sequentially over the immobilized lipid bilayer, from low to high concentration.

-

A regeneration step with a mild detergent or buffer may be required between injections to return to the baseline.

-

-

Data Analysis:

-

The binding of ALES to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

The sensorgram (a plot of RU versus time) provides kinetic information about the association and dissociation of ALES.

-

By analyzing the steady-state binding levels at different ALES concentrations, a binding curve can be generated and fitted to determine the binding affinity (Kd).

-

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Changes in membrane fluidity caused by the insertion of ALES can be detected as changes in the anisotropy of the probe. A common probe for this purpose is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Methodology:

-

Liposome (B1194612) Preparation and Labeling:

-

Prepare liposomes of the desired lipid composition.

-

Incubate the liposomes with a solution of DPH to allow the probe to incorporate into the lipid bilayers.

-

Remove any unincorporated probe by dialysis or size-exclusion chromatography.

-

-

Measurement:

-

Place the labeled liposome suspension in a fluorometer cuvette.

-

Excite the sample with vertically polarized light at the excitation wavelength of DPH (around 360 nm).

-

Measure the intensity of the emitted fluorescence through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

-

-

Calculation of Anisotropy (r):

-

The fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor.

-

-

Data Interpretation:

-

A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.

-

By measuring the anisotropy at different concentrations of ALES, the effect of the surfactant on membrane fluidity can be quantified.

-

Cellular Signaling Pathways Affected by ALES

The interaction of ALES with proteins and lipids at the cell membrane can initiate a cascade of intracellular signaling events, ultimately impacting cell fate. Studies on related surfactants have elucidated several key pathways that are modulated by this class of molecules.

ALES Interaction and Cellular Response Workflow

The following diagram illustrates the general workflow from ALES exposure to the activation of downstream signaling pathways.

Caveolin-1 (B1176169)/ERK Signaling Pathway

Caveolin-1 is an integral membrane protein and a key component of caveolae, which are specialized lipid raft domains involved in signal transduction. ALES has been shown to inhibit the expression of caveolin-1.[6] This can have significant downstream effects, including the modulation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival. Inhibition of caveolin-1 can lead to the downregulation of phosphorylated ERK (p-ERK), thereby inhibiting pro-survival signaling.[6][7]

TGF-β Signaling Pathway

Transforming Growth Factor-beta (TGF-β) is a cytokine involved in a wide range of cellular processes, including cell growth, differentiation, and immune regulation. Exposure to ALES has been observed to enhance the secretion of TGF-β.[6] The TGF-β signaling pathway is initiated by the binding of TGF-β to its receptor complex, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[8][9] Enhanced TGF-β signaling can have context-dependent effects, including promoting fibrosis or modulating inflammatory responses.

Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Cellular stress induced by ALES can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to cell death.[10][11]

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then directly activates executioner caspases.[12][13]

Conclusion

The interactions of Ammonium Lauryl Ether Sulfate with proteins and lipids are multifaceted, with significant implications for cellular structure and function. At the molecular level, ALES can induce conformational changes in proteins and disrupt the integrity of lipid bilayers, leading to alterations in membrane fluidity and permeability. These primary interactions can trigger a cascade of downstream cellular events, including the modulation of key signaling pathways such as the Caveolin-1/ERK, TGF-β, and apoptosis pathways.

For professionals in drug development, a thorough understanding of these interactions is crucial for formulating stable and effective therapeutics, as surfactants like ALES can impact the stability and delivery of protein-based drugs. For researchers and toxicologists, elucidating the molecular mechanisms of ALES-induced cellular responses is essential for assessing its safety and potential long-term health effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the complex and significant role of ALES in biological systems. Future research should focus on obtaining more specific quantitative data for ALES to refine our understanding of its molecular interactions and better predict its biological outcomes.

References

- 1. cjpas.net [cjpas.net]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Effect of Dialkyl Ammonium Cationic Surfactants on the Microfluidity of Membranes Containing Raft Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of anionic surfactants on the water permeability of a model stratum corneum lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Effects of Caveolin-1-ERK1/2 pathway on endothelial cells and smooth muscle cells under shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 9. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. blog.cellsignal.com [blog.cellsignal.com]

- 13. researchgate.net [researchgate.net]

Hydrophilic-Lipophilic Balance (HLB) of Ammonium Lauryl Ether Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] Devised by William C. Griffin in the 1940s, the HLB system provides a framework for selecting the appropriate surfactant or blend of surfactants to achieve stable emulsions and dispersions.[1][2] The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates greater lipophilicity and a higher value signifies greater hydrophilicity.[1] For ionic surfactants like Ammonium (B1175870) Lauryl Ether Sulfate (B86663), the HLB scale can extend higher, with some values reaching up to 40, reflecting their strong hydrophilic nature.[3]

The HLB of a surfactant dictates its behavior at the interface between immiscible phases, such as oil and water. This property is critical in the formulation of a wide array of products, including pharmaceuticals, cosmetics, and food products. The correct HLB is essential for achieving desired emulsion types (oil-in-water or water-in-oil), ensuring product stability, and optimizing performance characteristics such as detergency and solubilization.[4]

Ammonium Lauryl Ether Sulfate (ALES): An Overview

This compound (ALES) is an anionic surfactant widely utilized in personal care and cleaning products for its excellent foaming, cleansing, and emulsifying properties.[5][6][7] Its molecular structure consists of a lipophilic lauryl group (a C12 alkyl chain), a hydrophilic polyoxyethylene chain, and a highly hydrophilic sulfate group, with an ammonium ion as the counter-ion. This amphipathic nature allows ALES to reduce the interfacial tension between oil and water, making it an effective ingredient in shampoos, body washes, and other formulations requiring the solubilization of oils and fats in an aqueous medium.[8]

HLB Value of this compound

A precise, universally cited HLB value for this compound is not consistently reported in technical datasheets from manufacturers.[5][6][9][10] However, based on its chemical structure and primary applications as a detergent and oil-in-water (O/W) emulsifier, a high HLB value is expected. Anionic surfactants, due to the strong hydrophilicity of their ionic head groups, generally possess high HLB values. For instance, the closely related Sodium Lauryl Sulfate (SLS) has a reported HLB value of approximately 40.[3] Given its similar structure and function, the HLB of ALES is anticipated to be in a comparable high range.

Estimated HLB and Functional Classification

The functional behavior of a surfactant is directly correlated with its HLB value. The following table summarizes the general relationship between HLB ranges and surfactant applications.

| HLB Range | Application |

| 1-3 | Antifoaming agents |

| 3-6 | Water-in-oil (W/O) emulsifiers |

| 7-9 | Wetting and spreading agents |

| 8-16 | Oil-in-water (O/W) emulsifiers |

| 13-16 | Detergents |

| 16-18 | Solubilizers or hydrotropes |

Table 1: General correlation of HLB values with surfactant applications.[1]

Based on its use as a primary surfactant in cleansing formulations and its ability to create stable oil-in-water emulsions, the HLB of ALES is estimated to be greater than 10 , and likely in the higher end of the O/W emulsifier and detergent range, potentially extending towards 40.

Methodologies for HLB Determination

The HLB value of a surfactant can be determined through several theoretical and experimental methods.

Theoretical Calculation Methods

Developed for non-ionic surfactants, Griffin's method calculates the HLB based on the molecular weight of the hydrophilic portion of the molecule.[1][2][11]

Formula: HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

While this method is not directly applicable to ionic surfactants like ALES, it provides the foundational concept of relating molecular structure to HLB.

The Davies' method is more versatile as it can be applied to both non-ionic and ionic surfactants. This method assigns specific group numbers to the various hydrophilic and lipophilic functional groups within the surfactant molecule.[1]

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

To apply this method to ALES, one would sum the group numbers for the lauryl chain (lipophilic), the ethylene (B1197577) oxide units (hydrophilic), and the highly hydrophilic sulfate and ammonium groups.

Experimental Protocols

Experimental determination of HLB is often considered more accurate as it reflects the surfactant's actual performance.

Protocol:

-

Preparation of a Series of Surfactant Blends: A series of surfactant blends with varying HLB values are prepared by mixing a high HLB surfactant and a low HLB surfactant in different ratios.

-

Emulsification: The oil phase for which the required HLB is to be determined is emulsified with each of the surfactant blends under standardized conditions (e.g., temperature, mixing speed, and duration).

-

Observation and Stability Assessment: The resulting emulsions are observed over a period of time for signs of instability, such as creaming, coalescence, or phase separation.

-

Determination of Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered the "required HLB" of the oil phase. This method can be adapted to determine the HLB of an unknown surfactant by blending it with surfactants of known HLB values and observing the stability of emulsions with a standard oil.

This method involves titrating a solution of the surfactant in a specific solvent with water until turbidity is observed. The amount of water required is then correlated to the HLB value. While primarily used for non-ionic surfactants, variations of this method can be developed for ionic surfactants.

Logical Relationship of ALES Structure to its HLB Value

The following diagram illustrates the contribution of the different molecular components of this compound to its overall Hydrophilic-Lipophilic Balance.

Caption: Molecular components of ALES and their contribution to its high HLB value.

Conclusion

The Hydrophilic-Lipophilic Balance is a critical parameter for formulators working with surfactants like this compound. While a precise HLB value for ALES is not consistently published, its chemical structure, characterized by a dominant hydrophilic portion, and its functional role as a high-foaming detergent and O/W emulsifier, strongly indicate a high HLB value. Researchers and drug development professionals can utilize the theoretical principles and experimental methodologies outlined in this guide to estimate the HLB of ALES and effectively incorporate it into stable and high-performance formulations. A thorough understanding of the HLB concept allows for a more systematic and efficient approach to formulation development, reducing the need for extensive trial-and-error experimentation.

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. jrhessco.com [jrhessco.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. wanqicn.com [wanqicn.com]

- 5. specialchem.com [specialchem.com]

- 6. yeserchem.com [yeserchem.com]

- 7. ataman-chemicals.com [ataman-chemicals.com]

- 8. en.psgraw.com [en.psgraw.com]

- 9. This compound Manufacturers, with SDS [mubychem.com]

- 10. asrc.ir [asrc.ir]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

An In-depth Technical Guide to the Phase Diagram of Ammonium Lauryl Ether Sulfate in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of Ammonium Lauryl Ether Sulfate (B86663) (ALES) in aqueous solutions. Due to the limited availability of a complete, experimentally determined phase diagram for ALES, this guide presents a representative phase diagram based on the known behavior of chemically similar surfactants, such as Sodium Lauryl Ether Sulfate (SLES). The information herein is intended to serve as a valuable resource for researchers and professionals involved in formulation science, drug delivery, and materials science.

Introduction to Ammonium Lauryl Ether Sulfate (ALES)

This compound is an anionic surfactant widely used in a variety of personal care and industrial applications for its excellent foaming and cleansing properties. As an amphiphilic molecule, ALES self-assembles in water to form a rich variety of microstructures, leading to a complex phase behavior that is dependent on concentration and temperature. Understanding this phase diagram is critical for controlling the rheological properties, stability, and performance of ALES-containing formulations.

Representative Phase Diagram of ALES in Water

-

Micellar Solution (L₁): At low concentrations, above the critical micelle concentration (CMC), ALES molecules form spherical or ellipsoidal micelles dispersed in the aqueous medium. This phase is isotropic and typically has a low viscosity.

-

Hexagonal Phase (H₁): As the concentration increases, the micelles pack more closely and transform into long, cylindrical aggregates arranged in a hexagonal lattice. This phase is highly viscous and anisotropic.

-

Cubic Phase (V₁): In some systems, an intermediate cubic phase may exist between the hexagonal and lamellar phases. This is a very viscous, isotropic, and optically clear gel-like phase.

-

Lamellar Phase (Lα): At even higher concentrations, the surfactant molecules arrange into bilayers separated by layers of water. This lamellar phase is also anisotropic and can exhibit a range of viscosities.

The transitions between these phases are influenced by both concentration and temperature.

Quantitative Data on Phase Transitions

The following table summarizes the approximate concentration ranges for the different phases of a representative alkyl ether sulfate (SLE3S) in water at 25°C, which can be used as an estimate for ALES.

| Phase | Abbreviation | Concentration Range (wt% in water) | Description |

| Micellar | L₁ | 0.024 - 28% | Isotropic solution of spherical or worm-like micelles. |

| Hexagonal | H₁ | 31 - 56% | Cylindrical micelles packed in a hexagonal array. High viscosity. |

| Cubic | V₁ | ~58 - 62% | Bicontinuous cubic structure. Very high viscosity, often gel-like. |

| Lamellar | Lα | 62 - 72% | Surfactant bilayers separated by water layers. Anisotropic. |

Note: This data is for Sodium Lauryl Ether Sulfate with 3 ethylene (B1197577) oxide units (SLE3S) and should be considered as an approximation for ALES.[1]

Effect of Temperature on Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter for surfactants. For anionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature, with a minimum at a specific temperature.[2][3]

| Temperature (°C) | Representative CMC (mM) |

| 15 | 1.2 |

| 25 | 1.0 |

| 35 | 1.1 |

| 45 | 1.3 |

Note: These are representative values for an anionic surfactant and the exact values for ALES may vary.

Experimental Protocols for Phase Diagram Determination

The characterization of the phase diagram of a surfactant-water system involves a combination of techniques to identify the structure and properties of the different phases.

Rheological Analysis

Objective: To determine the viscoelastic properties of ALES solutions at different concentrations and temperatures to identify phase transitions, which are often accompanied by significant changes in viscosity and elasticity.[4][5][6][7][8][9][10]

Methodology:

-

Sample Preparation: Prepare a series of ALES-water samples with varying surfactant concentrations (e.g., from 1 wt% to 80 wt%). Allow the samples to equilibrate for at least 24 hours.

-

Instrumentation: Use a controlled-stress or controlled-strain rheometer equipped with a cone-plate or parallel-plate geometry. A temperature control unit is essential.

-

Steady Shear Viscosity Measurement:

-

Perform a steady shear rate sweep at a constant temperature for each sample.

-

Plot viscosity as a function of shear rate. Newtonian plateaus, shear thinning, and shear thickening behaviors can indicate different structural arrangements.

-

Plot viscosity at a constant shear rate as a function of concentration to identify sharp increases or decreases that signify phase boundaries.

-

-

Oscillatory Shear Measurement:

-

Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).

-

Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').

-

The relative magnitudes of G' and G'' (G' > G'' for elastic-like behavior, G'' > G' for viscous-like behavior) provide insight into the microstructure. Phase transitions are often marked by a crossover of G' and G''.

-

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the nanoscale structure of the different phases by analyzing the scattering pattern of X-rays. SAXS can provide information on the shape, size, and arrangement of micelles and other self-assembled structures.[11][12][13][14][15][16][17][18]

Methodology:

-

Sample Preparation: Load the equilibrated ALES-water samples into thin, X-ray transparent capillaries (e.g., quartz or glass).

-

Instrumentation: Use a SAXS instrument with a high-intensity X-ray source (e.g., a synchrotron or a microfocus X-ray tube) and a 2D detector.

-

Data Acquisition:

-

Expose the sample to the X-ray beam for a sufficient time to obtain a good signal-to-noise ratio.

-

Collect the 2D scattering pattern.

-

Also, collect the scattering pattern of a blank sample (water) for background subtraction.

-

-

Data Analysis:

-

Radially average the 2D scattering pattern to obtain a 1D profile of intensity (I) versus the scattering vector (q).

-

Subtract the background scattering from the sample scattering.

-

Analyze the positions and shapes of the peaks in the scattering profile. The ratio of the peak positions can be used to identify the type of liquid crystalline phase (e.g., 1:√3:√4 for hexagonal, 1:2:3 for lamellar).

-

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Objective: To directly visualize the morphology of the self-assembled structures (e.g., micelles, vesicles) in their native, hydrated state.[19][20][21][22][23]

Methodology:

-

Sample Preparation:

-

Place a small droplet (3-5 µL) of the ALES solution onto a TEM grid with a perforated carbon film.

-

Blot the grid with filter paper to create a thin film of the solution across the holes.

-

Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the water, preserving the nanostructures.

-

-

Instrumentation: Use a transmission electron microscope equipped with a cryo-stage to maintain the sample at liquid nitrogen temperature.

-

Imaging:

-

Transfer the vitrified sample to the cryo-TEM.

-

Image the sample under low-dose conditions to minimize radiation damage to the delicate structures.

-

Acquire images at different magnifications to observe the overall morphology and finer details of the aggregates.

-

-

Image Analysis: Analyze the images to determine the shape, size, and size distribution of the micelles or other structures present in the sample.

Visualizations

Logical Flow of Phase Transitions